3,5-Dibr-tyr1 leucine enkephalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3,5-Dibromo-tyr1 leucine enképhaline est un dérivé synthétique du peptide opioïde naturel leucine enképhaline. Ce composé se caractérise par la substitution d'atomes de brome aux positions 3 et 5 du résidu tyrosine. La leucine enképhaline elle-même est un neurotransmetteur peptidique opioïde endogène présent dans le cerveau de nombreux animaux, y compris les humains. Elle joue un rôle crucial dans la modulation de la douleur et d'autres processus physiologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3,5-Dibromo-tyr1 leucine enképhaline implique plusieurs étapes, commençant par la bromation de la tyrosine pour introduire des atomes de brome aux positions 3 et 5. Ceci est suivi du couplage de la tyrosine modifiée avec d'autres acides aminés pour former le peptide enképhaline. Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage tels que les carbodiimides pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de la 3,5-Dibromo-tyr1 leucine enképhaline suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 3,5-Dibromo-tyr1 leucine enképhaline peut subir diverses réactions chimiques, notamment :

Oxydation : Les atomes de brome peuvent être oxydés pour former différents états d'oxydation.

Réduction : Le composé peut être réduit pour éliminer les atomes de brome.

Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en conditions acides ou basiques.

Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés en conditions anhydres.

Substitution : Des nucléophiles tels que les thiols ou les amines peuvent être utilisés pour remplacer les atomes de brome en conditions douces.

Principaux produits formés

Oxydation : Formation de dérivés de tyrosine bromés.

Réduction : Formation de leucine enképhaline débromée.

Substitution : Formation de dérivés de tyrosine substitués.

Applications De Recherche Scientifique

La 3,5-Dibromo-tyr1 leucine enképhaline a plusieurs applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les effets de la bromation sur la structure et la fonction des peptides.

Biologie : Étudiée pour son rôle dans la modulation de la douleur et d'autres processus physiologiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans la gestion de la douleur et d'autres affections.

Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques.

5. Mécanisme d'action

La 3,5-Dibromo-tyr1 leucine enképhaline exerce ses effets en se liant aux récepteurs opioïdes dans les systèmes nerveux central et périphérique. La bromation du résidu tyrosine améliore son affinité de liaison et sa sélectivité pour ces récepteurs. Une fois lié, le composé active les récepteurs opioïdes, ce qui conduit à l'inhibition des signaux de douleur et à la modulation d'autres processus physiologiques. Les cibles moléculaires comprennent les récepteurs opioïdes mu, delta et kappa, et les voies impliquées comprennent l'inhibition de l'adénylate cyclase et l'activation des canaux potassiques.

Mécanisme D'action

3,5-Dibr-tyr1 leucine enkephalin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The bromination of the tyrosine residue enhances its binding affinity and selectivity for these receptors. Upon binding, the compound activates the opioid receptors, leading to the inhibition of pain signals and modulation of other physiological processes. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the activation of potassium channels.

Comparaison Avec Des Composés Similaires

Composés similaires

Leucine enképhaline : La forme naturelle du peptide sans bromation.

Méthionine enképhaline : Un autre peptide opioïde endogène avec un résidu méthionine au lieu de la leucine.

3,5-Dibromo-tyr1 méthionine enképhaline : Un dérivé bromé de la méthionine enképhaline.

Unicité

La 3,5-Dibromo-tyr1 leucine enképhaline est unique en raison de la présence d'atomes de brome aux positions 3 et 5 du résidu tyrosine. Cette modification améliore son affinité de liaison et sa sélectivité pour les récepteurs opioïdes, ce qui en fait un outil précieux pour étudier les relations structure-activité des peptides opioïdes et pour développer de nouveaux agents thérapeutiques.

Propriétés

IUPAC Name |

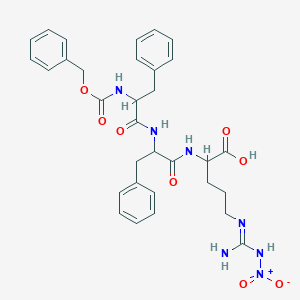

2-[[2-[[2-[[2-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBCIUIAEWGNRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Br2N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)

![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)

![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)